aluminum;ethoxyphosphinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound with the identifier “aluminum;ethoxyphosphinate” is known as 4-amino-1-naphthalenesulfonic acid. It is a naphthalene derivative with a sulfonic acid group and an amino group attached to the naphthalene ring. This compound is widely used in various chemical and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

4-amino-1-naphthalenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of naphthalene followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated sulfuric acid for sulfonation, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 4-amino-1-naphthalenesulfonic acid often involves large-scale sulfonation and nitration processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The reduction step is typically carried out in large reactors with efficient mixing and temperature control to ensure complete reduction of the nitro group to the amino group.

化学反应分析

Types of Reactions

4-amino-1-naphthalenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like chlorosulfonic acid or sulfur trioxide.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

科学研究应用

Systemic Fungicide

Fosetyl-aluminum is recognized for its systemic properties, allowing it to be absorbed through plant tissues and translocate within the plant. This characteristic enables it to protect both new and existing growth from fungal infections.

- Target Diseases : Effective against downy mildew, root rot, and various Phytophthora diseases.

- Crops : Commonly used on fruits (citrus, grapes, strawberries), vegetables (cucumbers, tomatoes), and ornamentals .

Application Methods

Fosetyl-aluminum can be applied through various methods:

- Foliar Spray : Ensures coverage of all plant parts.

- Soil Drench : Enhances root uptake.

- Drip Irrigation : Provides localized treatment for soil-borne pathogens .

Efficacy Data

The effectiveness of fosetyl-aluminum has been documented in numerous studies. Below is a summary table highlighting its efficacy against specific pathogens across different crops.

| Crop Type | Target Pathogen | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|---|

| Citrus | Phytophthora spp. | 1 - 7 | 85 - 90 |

| Grapes | Downy Mildew | 2 | 80 |

| Cucumbers | Pythium spp. | 2.4 - 4.5 | 75 - 85 |

| Potatoes | Late Blight | 3 | 90 |

| Ornamentals | Various Oomycetes | 1 - 3 | 80 |

Case Study 1: Efficacy in Citrus Cultivation

A study conducted on citrus orchards demonstrated that applying fosetyl-aluminum significantly reduced the incidence of Phytophthora diseases. The treatment led to an increase in yield by approximately 20% compared to untreated controls. The application rate was optimized at 3 kg/ha during the critical growth phase .

Case Study 2: Vegetable Production

In a controlled trial involving cucumbers, fosetyl-aluminum was applied at varying rates to assess its impact on Pythium control. Results indicated that an application rate of 2.4 kg/ha effectively reduced disease incidence by over 75%, thereby enhancing overall crop health and yield .

Regulatory Status

Fosetyl-aluminum is registered for use in many countries, with specific guidelines on application rates and safety measures. It is classified under various pesticide regulations, ensuring that it meets safety standards for agricultural use .

作用机制

The mechanism of action of 4-amino-1-naphthalenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of the amino and sulfonic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in various applications. For example, in biological systems, the compound can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation.

相似化合物的比较

4-amino-1-naphthalenesulfonic acid can be compared with other similar compounds such as:

- 1-amino-2-naphthalenesulfonic acid

- 2-amino-1-naphthalenesulfonic acid

- 1,5-naphthalenedisulfonic acid

Uniqueness

The unique combination of the amino and sulfonic acid groups in 4-amino-1-naphthalenesulfonic acid provides it with distinct chemical properties that make it suitable for specific applications. For example, its ability to act as a fluorescent probe is a unique feature that is not commonly found in other similar compounds.

属性

IUPAC Name |

aluminum;ethoxyphosphinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H7O3P.Al/c3*1-2-5-6(3)4;/h3*6H,2H2,1H3,(H,3,4);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZMJOFIHHZSRW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

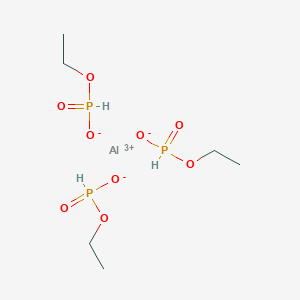

CCOP(=O)[O-].CCOP(=O)[O-].CCOP(=O)[O-].[Al+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)[O-].CCOP(=O)[O-].CCOP(=O)[O-].[Al+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18AlO9P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。